molecular formula C14H26N2O B14898203 (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B14898203
M. Wt: 238.37 g/mol
InChI Key: ATZSVIAVVSFJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound with a complex structure that includes a piperidine ring and a tetramethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(methylamino)piperidine with 2,2,3,3-tetramethylcyclopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The tetramethylcyclopropyl group may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

[3-(methylamino)piperidin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C14H26N2O/c1-13(2)11(14(13,3)4)12(17)16-8-6-7-10(9-16)15-5/h10-11,15H,6-9H2,1-5H3

InChI Key

ATZSVIAVVSFJQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)N2CCCC(C2)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.